molecular formula C14H19NO5 B2496001 4-[(Boc-amino)methyl]-3-methoxybenzoic acid CAS No. 1070872-11-5

4-[(Boc-amino)methyl]-3-methoxybenzoic acid

Cat. No. B2496001
CAS RN: 1070872-11-5
M. Wt: 281.308
InChI Key: DFTNASWBTPQXRA-UHFFFAOYSA-N
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Description

4-[(Boc-amino)methyl]-3-methoxybenzoic acid is a chemical compound that belongs to the benzoic acid family. The compound is also known as Boc-3-methoxybenzylamine and is often used in scientific research as a building block for the synthesis of other compounds. In

Scientific Research Applications

Synthesis and Chemical Structure

  • The synthesis of related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, demonstrates the potential use of similar compounds in the synthesis of pharmaceutical intermediates. This particular compound was synthesized from 4-amino-2-hydroxybenzoic acid, with a focus on confirming its chemical structure through IR, 1H NMR, and MS techniques (Wang Yu, 2008).

Application in Peptide Synthesis

  • Unnatural amino acids, like 2 (5-HO2CCONH-2-MeO-C6H3-CONHNH2), which share some structural similarities with 4-[(Boc-amino)methyl]-3-methoxybenzoic acid, are used to mimic tripeptide β-strands and form β-sheetlike hydrogen-bonded dimers. These compounds are relevant in peptide synthesis and can be incorporated into peptides using standard synthesis techniques (J. Nowick et al., 2000).

Novel Unnatural Amino Acids

  • The synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), suggests potential applications in peptidomimetics and combinatorial chemistry. The synthesis and protection strategies used for these amino acids make them suitable for use in peptide bond formation and peptide chain elongation, relevant to drug design and synthesis (R. Pascal et al., 2000).

Biochemical Interactions

  • Research on compounds like 4-methoxybenzoate O-demethylating enzyme systems from Pseudomonas putida indicates their biochemical interactions and specificities, which can be relevant for understanding the metabolic pathways and biological activities of related compounds (F. Bernhardt et al., 1973).

Industrial Synthesis Applications

  • The industrial synthesis of drugs such as metoclopramide, using related compounds like methyl 4-amino-2-methoxybenzoate, highlights the practical applications of these chemicals in large-scale pharmaceutical production (M. Murakami et al., 1971).

Future Directions

The Suzuki–Miyaura (SM) coupling reaction, which uses organoboron reagents, is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . As “4-[(Boc-amino)methyl]-3-methoxybenzoic acid” is a Boc-protected phenyl boronic acid, it could potentially be used in SM coupling reactions .

properties

IUPAC Name

3-methoxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-10-6-5-9(12(16)17)7-11(10)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTNASWBTPQXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1070872-11-5
Record name 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-methoxybenzoic acid
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